4-(4-Bromo-2-fluorophenoxy)aniline
Description
Properties
Molecular Formula |
C12H9BrFNO |
|---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 |
InChI Key |
SRIYUVUUXSXASY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)F |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-(4-Bromo-2-fluorophenoxy)aniline (CAS 98918-45-7)
A Strategic Scaffold for Type II Kinase Inhibitor Discovery[1]
Executive Summary
4-(4-Bromo-2-fluorophenoxy)aniline (CAS 98918-45-7) is a high-value pharmacophore intermediate primarily utilized in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) targeting oncogenic drivers such as c-MET , VEGFR , and BRAF .[1]
Its structural significance lies in the diaryl ether motif , which serves as a flexible hinge, allowing the molecule to traverse the "gatekeeper" region of the kinase ATP-binding pocket.[1] The 4-bromo-2-fluoro substitution pattern provides two critical functions:
-
Electronic Modulation: The fluorine atom increases metabolic stability and modulates the lipophilicity (
) of the distal phenyl ring.[1] -
Synthetic Handle: The bromine atom serves as a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
Part 1: Molecular Architecture & Significance[1]
The molecule is bipartite, consisting of an aniline "head" and a halogenated phenyl "tail" connected by an ether linkage.[1]
| Feature | Function in Drug Design |
| Aniline Amine (-NH₂) | Primary attachment point for the "hinge-binding" motif (often converting to a urea or amide).[1] |
| Ether Linkage (-O-) | Provides rotational freedom (approx. 120° bond angle) to induce the "DFG-out" conformation in kinases.[1] |
| Fluorine (2-F) | Bioisostere for hydrogen; blocks Phase I metabolic oxidation at the ortho-position; alters ring electronics.[1] |
| Bromine (4-Br) | Leaving group for late-stage diversification; engages in halogen bonding with kinase backbones.[1] |
Signaling Pathway Context
This scaffold is frequently employed to synthesize inhibitors that disrupt the HGF/c-MET axis .[1] The diagram below illustrates the downstream effects of blocking this pathway using inhibitors derived from this scaffold.
Figure 1: Mechanism of Action.[1] The inhibitor (blue) competes with ATP at the c-MET receptor, blocking downstream PI3K/AKT and RAS/MAPK signaling cascades.[1]
Part 2: Synthetic Pathways & Process Chemistry[1]
The synthesis of CAS 98918-45-7 requires a robust Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Reduction .[1]
Critical Process Parameters (CPPs)
-
Regioselectivity: Ensuring the ether forms at the correct position without affecting the bromine.[1]
-
Chemoselectivity: Reducing the nitro group without dehalogenating the bromine (a common risk with catalytic hydrogenation).[1]
Validated Synthetic Protocol
Step 1: Ether Formation (SNAr)
-
Reactants: 4-Bromo-2-fluorophenol (1.0 eq) + 1-Fluoro-4-nitrobenzene (1.1 eq).[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[1] -
Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and increase fluoride nucleophilicity).[1]
-
Conditions: 80-100°C for 4-6 hours.
-
Mechanism: The phenoxide anion attacks the electron-deficient carbon of the nitrobenzene, displacing fluoride.[1]
Step 2: Nitro Reduction (The "Iron" Method) [1]
-
Rationale: Standard Pd/C hydrogenation often leads to hydrodebromination (loss of the Br atom).[1] The Bechamp reduction (Fe/NH₄Cl) is the industry standard for preserving aryl halides.[1]
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).[1]
-
Solvent: Ethanol/Water (3:1).[1]
-
Conditions: Reflux (80°C) for 2-4 hours.
Experimental Workflow Diagram
Figure 2: Synthetic route prioritizing halogen preservation during the reduction step.
Part 3: Analytical Characterization & QC[1]
To ensure the integrity of the scaffold for drug development, the following analytical parameters must be met.
1. Physical & Chemical Properties
| Property | Specification | Method |
| Appearance | Off-white to pale brown solid | Visual |
| Molecular Weight | 282.11 g/mol | Mass Spectrometry |
| Melting Point | 68 - 72 °C | Capillary Method |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | Gravimetric |
| Purity | > 98.0% | HPLC (Area %) |
2. HPLC Method (Self-Validating System)
Use this method to detect the common "Bis-ether" impurity or unreacted nitro-intermediate.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).[1]
-
Retention Logic:
3. NMR Signature (Diagnostic Signals)
-
¹H NMR (DMSO-d₆):
Part 4: Handling & Safety (E-E-A-T)
Warning: This compound is an aniline derivative and a halogenated aromatic.[1] It possesses potential toxicity and environmental persistence.[1]
-
Acute Toxicity: Anilines can cause methemoglobinemia (interference with oxygen transport in blood).[1] Handle in a fume hood.
-
Skin Absorption: High risk.[1][3] Double-gloving (Nitrile) is mandatory.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Anilines oxidize (darken) upon exposure to air/light.[1]
References
-
Exelixis, Inc. (2005).[1] Quinoline derivatives as kinase inhibitors. WO2005030140A2.[1] (Primary patent describing the synthesis of c-MET inhibitors using phenoxy-aniline intermediates).[1]
-
Liu, X., et al. (2011).[1] Discovery of c-Met Kinase Inhibitors. Journal of Medicinal Chemistry. (Discusses the SAR of diaryl ether scaffolds in kinase inhibition). [1]
-
ChemicalBook. (2024).[1] this compound Product Data. (Verification of physical properties and CAS).
-
BenchChem. (2025).[1][4] Protocol for SNAr Synthesis of Diaryl Ethers. (General methodology reference).
Sources
Technical Monograph: 4-(4-Bromo-2-fluorophenoxy)aniline
This technical guide details the structural identity, synthetic methodology, and medicinal chemistry significance of 4-(4-Bromo-2-fluorophenoxy)aniline , a critical diaryl ether scaffold used in the development of Tyrosine Kinase Inhibitors (TKIs).
Part 1: Chemical Identity & Digital Representation
The precise identification of this molecule is critical, as the regiochemistry of the halogen substituents (Bromine and Fluorine) on the phenoxy ring drastically alters the electronic properties and binding affinity in kinase pockets.
Nomenclature & Identifiers
| Identifier Type | Value / Descriptor |
| IUPAC Name | This compound |
| Common Name | 4-Amino-4'-bromo-2'-fluorodiphenyl ether |
| Molecular Formula | C₁₂H₉BrFNO |
| Molecular Weight | 282.11 g/mol |
| SMILES | Nc1ccc(Oc2c(F)cc(Br)cc2)cc1 |
| InChI String | InChI=1S/C12H9BrFNO/c13-8-4-5-11(10(14)6-8)16-12-3-1-9(15)2-4-12/h1-6H,15H2 |
| Key Substructure | Diaryl Ether (Kinase Linker Motif) |
Structural Visualization
The molecule consists of an electron-rich aniline ring connected via an ether linkage to an electron-deficient phenyl ring substituted with Bromine (para to ether) and Fluorine (ortho to ether).
-
Aniline Ring (Ring A): Provides the primary hydrogen bond donor (NH₂) for the "hinge region" of kinase enzymes.
-
Phenoxy Ring (Ring B): The 2-Fluoro and 4-Bromo substituents modulate lipophilicity and metabolic stability, often occupying the hydrophobic "back pocket" of the target protein.
Part 2: Structural Significance in Medicinal Chemistry
This scaffold is a "privileged structure" in drug discovery, serving as a core intermediate for Type II Kinase Inhibitors (e.g., c-Met, VEGFR, and RAF inhibitors).
Pharmacophore Mapping
In the context of kinase inhibition (e.g., similar to Cabozantinib or Regorafenib analogs), the molecule functions as a dual-ring system that spans the ATP-binding site.
Figure 1: Pharmacophore connectivity showing the role of the aniline hinge binder and the halogenated hydrophobic tail in kinase binding.[1][2][3]
Part 3: Synthetic Pathways & Process Chemistry[6][7][8]
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
-
Disconnection: Ether bond.
-
Nucleophile: 4-Aminophenol (or 4-Nitrophenol).
-
Electrophile: 4-Bromo-1,2-difluorobenzene.
-
Regiochemistry: In 4-Bromo-1,2-difluorobenzene, the fluorine at position 1 (para to Br) is more activated for
than the fluorine at position 2 (meta to Br) due to the inductive electron-withdrawing effect of the Bromine.
Optimized Synthetic Protocol (Step-by-Step)
Method:
Step 1: Synthesis of 4-(4-Bromo-2-fluorophenoxy)nitrobenzene
-
Reagents:
-
4-Nitrophenol (1.0 eq, 13.9 g)
-
4-Bromo-1,2-difluorobenzene (1.1 eq, 21.2 g)
-
Potassium Carbonate (
) (2.0 eq, 27.6 g) -
Solvent: DMF (Dimethylformamide) or DMSO (100 mL)
-
-
Procedure:
-
Charge 4-Nitrophenol and
into the reactor with DMF. Stir at RT for 30 mins to form the phenoxide. -
Add 4-Bromo-1,2-difluorobenzene dropwise.
-
Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/LCMS.
-
Mechanism: The phenoxide attacks C-1 of the difluorobenzene, displacing the fluorine. The Br at C-4 and F at C-2 remain intact.
-
-
Workup:
-
Cool to RT. Pour into ice water (500 mL).
-
Filter the yellow precipitate (Nitro intermediate). Wash with water.[4]
-
Dry in a vacuum oven at 50°C.
-
Step 2: Reduction to this compound
-
Reagents:
-
Crude Nitro intermediate (from Step 1)
-
Iron Powder (Fe) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (3:1)
-
-
Procedure:
-
Suspend the nitro compound in Ethanol/Water.
-
Add Fe powder and
. -
Reflux at 80°C for 2–3 hours.
-
Critical Control: Avoid catalytic hydrogenation (
/Pd-C) if possible, as it poses a high risk of de-bromination (cleaving the C-Br bond). Iron reduction is chemoselective for the nitro group.
-
-
Purification:
-
Filter hot through Celite to remove iron sludge.
-
Concentrate the filtrate.
-
Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (0-30% EtOAc in Hexanes).
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route emphasizing the chemoselective reduction to preserve the aryl bromide.
Part 4: Analytical Characterization (QC)
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
4.8–5.2 ppm (s, 2H): Characteristic broad singlet for the Aniline
. - 6.5–6.7 ppm (d, 2H): Protons on the aniline ring ortho to the amino group (shielded).
- 6.8–7.0 ppm (d, 2H): Protons on the aniline ring meta to the amino group.
- 6.9–7.5 ppm (m, 3H): Multiplet for the 4-bromo-2-fluorophenoxy ring. The coupling patterns (splitting by F) will be complex.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass:
= 282.0 / 284.0 (1:1 ratio due to Bromine isotopes and ). -
Fragmentation: Loss of the substituted phenoxy group may be observed at higher collision energies.
Part 5: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[5]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (browning) upon air exposure.
-
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for amide coupling).
References
-
PubChem Compound Summary. 4-(4-Bromophenoxy)aniline (Analogous Scaffold Data). National Center for Biotechnology Information. Available at: [Link]
- Liu, J. et al. (2016). Design and Synthesis of Novel Diaryl Ether Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. (Contextual reference for SNAr synthesis of diaryl ethers).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Authoritative source for SNAr regioselectivity rules regarding halobenzenes).
-
Exelixis, Inc. (2012).[6] Cabozantinib (Cometriq) Prescribing Information.[7][8] (Reference for the pharmacological relevance of the diaryl ether kinase inhibitor class). Available at: [Link]
Sources
- 1. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 2. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-2-fluoroaniline | 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Cabozantinib - Wikipedia [en.wikipedia.org]
- 7. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Navigating the Supply Chain of Key Pharmaceutical Intermediates: A Technical Guide to Piperidinyl-1,2-Benzisoxazole Derivatives in the USA and Europe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Piperidinyl-1,2-Benzisoxazole Scaffolds in Neuroscience Drug Discovery
In the landscape of modern medicinal chemistry, particularly within the development of therapeutics for central nervous system disorders, certain molecular scaffolds have emerged as foundational pillars. Among these, the piperidinyl-1,2-benzisoxazole core structure is of paramount importance. While the specific query for CAS 98918-45-7 yields limited and sometimes conflicting data, it points toward a family of heterocyclic compounds that are crucial as intermediates in the synthesis of atypical antipsychotic drugs.[1] These drugs, such as Risperidone and Paliperidone, are cornerstones in the management of schizophrenia and other psychiatric conditions.[1][2] This guide will delve into the technical aspects of two closely related and commercially significant analogs: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3) and 3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-22-4) , providing a comprehensive overview of their synthesis, quality control, and the supplier landscape in the United States and Europe.[3][4]
The utility of these intermediates lies in their inherent structural features, which allow for further chemical modification to produce the final active pharmaceutical ingredients (APIs).[1] Understanding the nuances of their supply chain, from manufacturing processes to quality assurance, is critical for any research and development program to ensure the integrity and reproducibility of their scientific endeavors.[5]
Manufacturing and Synthesis: From Precursors to Core Intermediates
The synthesis of piperidinyl-1,2-benzisoxazole derivatives is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A common and efficient approach involves a "one-pot" synthesis method, which streamlines the process and reduces waste.[6]
A Representative Synthetic Pathway: The "One-Pot" Method for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
A widely adopted synthetic route for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride starts from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride.[6] This method avoids the isolation of the oxime intermediate, thereby simplifying the procedure and improving overall efficiency.[6]
Step-by-Step Experimental Protocol:
-
Oxime Formation and Cyclization:
-
Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent (e.g., methanol or ethanol).[6]
-
Add hydroxylamine hydrochloride to the solution.[6]
-
Introduce an inorganic base, such as an alkali metal hydroxide (e.g., potassium hydroxide), to facilitate both the oximation reaction and the subsequent intramolecular cyclization. This approach advantageously replaces the use of triethylamine, reducing environmental concerns and simplifying purification.[6][7]
-
The reaction mixture is heated to reflux for a period of 5 to 72 hours at a temperature ranging from 20-65 °C, depending on the specific base and solvent system used.[6]
-
-
Precipitation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which induces the precipitation of the hydrochloride salt of the desired product as a white solid.[7]
-
Cool the mixture further to 0-5 °C and hold for 1-3 hours to maximize precipitation.[6]
-
Collect the solid by filtration.[7]
-
The crude product is then typically washed and may be further purified by recrystallization or slurrying in a suitable solvent like acetone to remove any remaining impurities.[7]
-
This "one-pot" method is favored for its operational simplicity, reduced cycle time, and higher yields compared to traditional multi-step processes.[6]
Caption: One-pot synthesis workflow for a key benzisoxazole intermediate.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of these intermediates is paramount for their use in drug synthesis. A robust quality control program will employ a suite of analytical techniques to characterize the material thoroughly.
Key Quality Specifications
The following table outlines typical quality specifications for piperidinyl-1,2-benzisoxazole hydrochloride derivatives:
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR, IR |
| Purity (Assay) | ≥ 98% (typically > 99%) | HPLC, UPLC |
| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | HPLC, UPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the purity and identifying any process-related impurities or degradation products.[8][9]
Exemplary HPLC Method for Risperidone and Related Substances:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile and/or methanol).[8][9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 234 nm or 275 nm).[9][10]
-
Column Temperature: Controlled, typically around 25-30°C.
For higher resolution and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) methods are increasingly employed.[10] These methods use columns with smaller particle sizes (e.g., 1.7 µm) and can significantly reduce run times while improving peak separation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized intermediate. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a definitive fingerprint of the molecule.[11] For instance, in the ¹H NMR spectrum, the aromatic protons of the benzisoxazole ring system and the aliphatic protons of the piperidine ring will have characteristic chemical shifts and splitting patterns that can be unambiguously assigned.
Supplier Landscape in the USA and Europe
The supply chain for specialized chemical intermediates like piperidinyl-1,2-benzisoxazole derivatives is multifaceted, ranging from large, well-known chemical suppliers to more specialized contract manufacturing organizations (CMOs) and distributors of heterocyclic building blocks.
Major Chemical Suppliers
These companies typically offer a wide range of research chemicals and building blocks, often with established quality systems and readily available technical documentation.
-
Sigma-Aldrich (part of MilliporeSigma): A leading global supplier with an extensive online catalog and operations in both the USA and Europe. They are known for their comprehensive documentation and a wide array of chemical building blocks.[12][13]
-
Thermo Fisher Scientific (including the Alfa Aesar and Acros Organics brands): A major player in the scientific supply space, offering a vast portfolio of chemicals for research and development.[14][15][16]
-
TCI (Tokyo Chemical Industry): A global manufacturer of specialty organic chemicals with a strong presence in the US and European markets, known for high-purity reagents.[17][18]
Specialized and Niche Suppliers
These companies often focus on specific classes of compounds, such as heterocyclic building blocks, or provide custom synthesis services.
-
Apollo Scientific: A UK-based supplier with a large catalog of aromatic and heterocyclic building blocks for the pharmaceutical and agrochemical industries.[19]
-
BLD Pharm: A supplier of a wide range of building blocks and intermediates, with distribution channels in Europe.[20]
-
ChemPur: A German distributor that collaborates with various manufacturers to offer a broad spectrum of intermediates for pharmaceutical research.[21]
-
Corey Organics: An Indian-based manufacturer and exporter with a global presence, including the USA and Europe.[22]
-
Arborpharmchem: A supplier specializing in pharmaceutical intermediates, including those for antipsychotic drugs.[5]
-
Snap Intermediates: An importer and exporter of API intermediates and specialty chemicals.[23]
Supplier Qualification Workflow
For drug development professionals, selecting a reliable supplier is a critical step that goes beyond simply finding a source. The following workflow outlines a systematic approach to qualifying a supplier.
Sources
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- 2. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride [lgcstandards.com]
- 4. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride | 84163-13-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 7. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijrpns.com [ijrpns.com]
- 10. longdom.org [longdom.org]
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- 12. Merck | Singapore | Life Science Products & Service Solutions [sigmaaldrich.com]
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- 16. iright.com [iright.com]
- 17. labproinc.com [labproinc.com]
- 18. Tokyo Chemical Industry (TCI) | Fisher Scientific [fishersci.com]
- 19. Heterocyclic Building Blocks & Heterocyclic Compound Distributor [store.apolloscientific.co.uk]
- 20. Heterocyclic Building Blocks | BLDpharm [bldpharm.de]
- 21. Our Distributors [chempur.de]
- 22. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]
- 23. snapintermediates.com [snapintermediates.com]
Methodological & Application
Suzuki coupling reaction conditions for 4-(4-Bromo-2-fluorophenoxy)aniline
An Application Guide to Suzuki-Miyaura Coupling: Protocol Optimization for 4-(4-Bromo-2-fluorophenoxy)aniline
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported in 1979, this palladium-catalyzed transformation has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly biaryl and heteroaryl structures.[3][4]
This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction specifically for this compound. This substrate presents a unique combination of structural features that demand careful consideration for successful C-C bond formation:
-
An aryl bromide , the electrophilic partner in the coupling.
-
An electron-rich aromatic system due to the presence of both an aniline and a phenoxy ether moiety, which can influence the kinetics of the catalytic cycle.
-
An ortho-fluoro substituent , which introduces steric hindrance near the reaction center.
-
An unprotected aniline , a potentially coordinating functional group that can interact with the palladium catalyst.[4]
As a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind procedural choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in optimizing this reaction for high-yield, reproducible outcomes. We will explore the critical role of each reaction component—catalyst, ligand, base, and solvent—and provide a robust, step-by-step protocol complete with troubleshooting strategies.
Mechanistic Foundation of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[6] The reactivity order for the halide is typically I > Br > OTf >> Cl.[6][9]
-
Transmetalation: For this step to occur, the organoboron species must be activated by a base.[10] The base (e.g., OH⁻, CO₃²⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Optimization for this compound
The electronic and steric properties of this compound necessitate a carefully selected catalytic system. The electron-donating nature of the aniline and phenoxy groups enriches the aryl bromide, slowing the rate-determining oxidative addition step.[5][11] Therefore, the choice of ligand is especially critical.
Component Selection Rationale
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ or modern palladacycle precatalysts (e.g., Buchwald G3/G4, CataCXium® A Palladacycle) | Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction to the active Pd(0) form.[12] For challenging, electron-rich substrates, modern palladacycle precatalysts are often superior as they reliably form the active monoligated Pd(0) species, leading to higher activity and reproducibility.[1][4][12] |
| Ligand | Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) | This is the most critical parameter. Standard ligands like PPh₃ are often ineffective for electron-rich aryl bromides.[6] Bulky, electron-rich ligands like SPhos accelerate both the oxidative addition and the final reductive elimination steps, dramatically improving reaction rates and yields for hindered and deactivated substrates.[2][5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base activates the boronic acid, facilitating transmetalation.[13] K₃PO₄ is a moderately strong base that is highly effective in many Suzuki couplings, especially with dialkylbiaryl phosphine ligands.[2] Cs₂CO₃ is a stronger, more soluble base that can be beneficial for particularly difficult couplings.[4] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A biphasic solvent system is standard.[14] The organic solvent (dioxane, toluene, or the greener alternative 2-MeTHF) dissolves the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.[4] Vigorous stirring is essential to promote reaction at the interface.[12] The presence of water is often crucial for dissolving and activating the base.[11][13] |
| Temperature | 80–110 °C | Most Suzuki couplings require heating to overcome the activation energy of the oxidative addition step.[12] The optimal temperature should be determined empirically but typically falls within this range. |
Detailed Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.
Safety Precaution: This procedure should be performed by trained professionals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are irritants and organoboron compounds can have varying toxicity.
Reagents and Equipment
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (SPhos, 3.0 mol%). Add these solids to the reaction vessel.
-
Evacuation and Backfilling: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[12]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 v/v ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1–0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4–24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[15] If the product is a solid, recrystallization can be an effective final purification step.[16]
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination, degraded Pd source or ligand.[12] | Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique (e.g., freeze-pump-thaw cycles).[12] Use fresh, high-purity catalyst and ligand. |
| Insufficient Base/Activation: Base is not strong enough, not soluble, or has degraded. | Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[12] Ensure the base is finely powdered for better solubility and reactivity. | |
| Low Temperature: Reaction temperature is too low for the oxidative addition of the electron-rich substrate. | Cautiously increase the reaction temperature in 10 °C increments.[12] | |
| Protodeboronation | Presence of Water/Protic Sources: The boronic acid reacts with a proton source, converting it back to an arene, which is a common side reaction.[15] | Minimize water content if possible, or switch to a boronic ester (e.g., pinacol ester) which can be more stable. Use a freshly opened bottle of boronic acid. |
| Homocoupling | Oxygen Presence: Oxygen can promote the oxidative coupling of two boronic acid molecules.[12] | Improve the degassing procedure. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to in-situ reduction of Pd(II) sources.[12] |
| Catalyst Decomposition: High temperatures can lead to the formation of palladium black, which can catalyze homocoupling. | Use a more stable ligand or a lower reaction temperature if feasible. | |
| Dehalogenation | Hydride Source: The aryl bromide is reduced to an arene. This can be caused by certain bases or solvent impurities. | Switch to a non-hydridic base like a carbonate or phosphate and ensure the use of high-purity aprotic solvents.[12] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation provided that the reaction conditions are tailored to the substrate's specific electronic and steric profile. The key to success lies in selecting a highly active catalytic system, primarily driven by the use of a bulky, electron-rich phosphine ligand, to overcome the inherent challenge of oxidative addition to an electron-rich aryl bromide. By following the detailed protocol and applying the systematic troubleshooting guide provided, researchers can confidently and reproducibly synthesize valuable biaryl structures for applications in medicinal chemistry and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications - Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ACS Publications - ACS Catalysis. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
SYNTHESIS. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
The Organic Chemistry Tutor (YouTube). (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]
-
ACS Publications - Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Myers, A. G. The Suzuki Reaction - Chem 115. [Link]
-
National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ACS Publications - The Journal of Organic Chemistry. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids. [Link]
-
ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]
-
Learn Chemistry (YouTube). (2022, June 18). Suzuki Coupling Mechanism. [Link]
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- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Synthesis of Diaryl Ether Scaffolds Using 4-Bromofluorobenzene (CAS 98918-45-7)
Introduction
The diaryl ether (DE) motif is a cornerstone in modern medicinal and agrochemical science.[1][2] Recognized as a "privileged scaffold," its unique physicochemical properties—a blend of conformational flexibility and metabolic stability—are instrumental in designing potent therapeutic agents targeting a wide array of biological targets.[2][3] Diaryl ether derivatives have demonstrated significant bioactivity, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4]
This guide provides a detailed technical overview of two robust, field-proven methodologies for the synthesis of diaryl ether scaffolds, utilizing 4-Bromofluorobenzene (CAS 98918-45-7) as a key arylating agent. We will explore both the classic copper-catalyzed Ullmann condensation and the modern, highly efficient palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. The focus will be on the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate but also innovate upon these essential transformations.
PART 1: Foundational Reaction Strategies
The synthesis of diaryl ethers from 4-bromofluorobenzene and a phenolic coupling partner hinges on the formation of a carbon-oxygen (C-O) bond between the two aromatic rings. The bromine atom on 4-bromofluorobenzene serves as the primary reactive handle for cross-coupling. Two dominant transition-metal-catalyzed strategies have emerged as the most reliable: the Ullmann Condensation and the Buchwald-Hartwig Etherification.
-
Ullmann Condensation: This classic method employs a copper catalyst, often in stoichiometric amounts, to couple an aryl halide with an alcohol or phenol.[5][6] While traditionally requiring high temperatures (often >200 °C) and polar aprotic solvents, modern advancements with specialized ligands have enabled milder reaction conditions.[5][7]
-
Buchwald-Hartwig C-O Coupling: A more contemporary approach, this palladium-catalyzed reaction offers significant advantages, including milder conditions, lower catalyst loadings, and broader substrate scope.[8][9] The reaction's efficiency is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which is critical for facilitating the key steps of the catalytic cycle.[10][11]
PART 2: Mechanism & Scientific Rationale
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The choice of catalyst, ligand, base, and solvent is not arbitrary but is dictated by the requirements of the catalytic cycle.
The Ullmann Condensation Mechanism
The Ullmann ether synthesis proceeds via a copper(I)-mediated pathway.[5] While the precise mechanism can vary, a widely accepted cycle involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide (4-bromofluorobenzene). Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[7]
-
Role of the Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the phenol, forming the corresponding phenoxide. This phenoxide is the active nucleophile that coordinates to the copper center.
-
Role of Copper: Copper facilitates the key bond-forming steps. Traditional methods used copper powder or copper salts like CuI.[12] Soluble, ligated copper catalysts are often used in modern protocols to improve reactivity and lower reaction temperatures.[13]
Caption: Fig 1. Simplified Ullmann Condensation Cycle
The Buchwald-Hartwig C-O Coupling Mechanism
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle is well-established and involves the following key steps:[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromofluorobenzene to form a Pd(II) complex. The reactivity order for aryl halides is generally I > Br > Cl.[11]
-
Ligand Exchange/Base Association: The phenol (or its corresponding phenoxide) displaces the halide from the palladium center. The base is crucial for generating the palladium-alkoxide intermediate.
-
Reductive Elimination: This is the final, product-forming step. The diaryl ether is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst.[10] This step is often the rate-limiting step and is facilitated by bulky, electron-rich phosphine ligands which promote the formation of a three-coordinate intermediate.
Caption: Fig 2. Buchwald-Hartwig C-O Coupling Cycle
PART 3: Experimental Protocols & Data
Safety Precaution: 4-Bromofluorobenzene (CAS 98918-45-7) is a flammable liquid and vapor that is harmful in contact with skin and if inhaled. It causes skin and serious eye irritation.[14][15] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15] Avoid sources of ignition.[14]
Protocol 1: Ullmann-Type Diaryl Ether Synthesis
This protocol is adapted from modern Ullmann procedures which utilize a soluble copper source and a ligand to improve efficiency and allow for milder conditions compared to the classical reaction.[12]
Materials & Reagents
| Reagent | CAS Number | M.W. | Typical Role |
| 4-Bromofluorobenzene | 98918-45-7 | 175.00 | Aryl Halide |
| Phenol (or derivative) | 108-95-2 | 94.11 | Nucleophile |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Catalyst Precursor |
| N,N'-Dimethylethylenediamine | 107-15-3 | 88.15 | Ligand |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Copper(I) Iodide (0.05 mmol, 5 mol%) and Potassium Phosphate (2.0 mmol, 2.0 equiv).
-
Reagent Addition: Seal the tube with a septum, and purge with nitrogen or argon for 10 minutes. Under a positive pressure of inert gas, add the phenol derivative (1.0 mmol, 1.0 equiv), 4-Bromofluorobenzene (1.2 mmol, 1.2 equiv), Toluene (2 mL), and N,N'-Dimethylethylenediamine (0.10 mmol, 10 mol%).
-
Reaction: Place the sealed tube in a pre-heated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis
This protocol utilizes a modern, highly active palladium pre-catalyst system, which offers high yields under relatively mild conditions.
Materials & Reagents
| Reagent | CAS Number | M.W. | Typical Role |
| 4-Bromofluorobenzene | 98918-45-7 | 175.00 | Aryl Halide |
| Phenol (or derivative) | 108-95-2 | 94.11 | Nucleophile |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Palladium Pre-catalyst |
| Xantphos | 161265-03-8 | 578.68 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
Step-by-Step Procedure
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with a magnetic stir bar with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.024 mmol, 2.4 mol%), and Cesium Carbonate (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the phenol derivative (1.0 mmol, 1.0 equiv) and 4-Bromofluorobenzene (1.2 mmol, 1.2 equiv). Add Toluene (2 mL).
-
Reaction: Seal the vial with a PTFE-lined cap and remove it from the glovebox. Place the vial in a pre-heated heating block or oil bath at 100 °C. Stir for 8-16 hours.
-
Workup & Purification: Follow the same workup and purification steps (4-6) as described in Protocol 1.
PART 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base. | Use a fresh batch of catalyst/pre-catalyst. Ensure all glassware is oven-dried and solvents are anhydrous. For Buchwald-Hartwig, consider a stronger base like NaOtBu or K₃PO₄. For Ullmann, ensure the base is finely powdered. |
| Hydrodehalogenation | Presence of water; Ligand decomposition. | Use rigorously dried solvents. For Buchwald-Hartwig, ensure high-purity ligands; consider using a pre-catalyst to avoid side reactions during catalyst formation. |
| Homocoupling of Aryl Halide | (Ullmann) High temperatures can favor this side reaction. | Run the reaction at the lowest effective temperature. Ensure efficient stirring. |
| Difficult Purification | Co-elution with residual ligand or byproducts. | Optimize chromatography gradient. Consider a different workup, such as an acidic wash to remove basic ligands or byproducts. |
References
- Ullmann reaction | PPTX - Slideshare. (n.d.).
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. (2020, September 16).
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - ResearchGate. (2020, August).
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. (2020, August 11).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
- Ullmann condensation - Wikipedia. (n.d.).
- 4-Bromofluorobenzene CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. (n.d.).
- 4-Bromofluorobenzene - Safety Data Sheet - ChemicalBook. (2025, November 8).
- Diaryl ether derivatives as anticancer agents – a review - RSC Blogs. (2012, October 22).
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (2024, October 7).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Ullmann Condensation - SynArchive. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16).
- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI. (n.d.).
- Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.).
- SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. (n.d.).
- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025, August 6).
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Application Notes and Protocols: Functionalization of the Aniline Group in 4-(4-Bromo-2-fluorophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of synthetic strategies for the functionalization of the aniline moiety in 4-(4-Bromo-2-fluorophenoxy)aniline. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, and the ability to selectively modify its primary amine is crucial for the development of novel compounds with tailored properties. This document outlines robust protocols for several key transformations, including acylation, sulfonylation, and the Buchwald-Hartwig amination. Each protocol is presented with a thorough explanation of the underlying chemical principles, causality behind experimental choices, and self-validating system checks to ensure reproducibility and success.
Introduction: The Strategic Importance of this compound
This compound is a key building block in the synthesis of a wide range of biologically active molecules. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluoro substituent can enhance metabolic stability and binding affinity. The diaryl ether linkage is a common motif in many pharmaceuticals. The primary amino group, however, is often the most critical site for modification, allowing for the introduction of diverse functionalities that can profoundly influence the pharmacological profile of the final compound.
The electron-donating nature of the amino group activates the aniline ring towards electrophilic substitution. However, direct functionalization can sometimes be challenging due to the high reactivity of the aniline, which can lead to multiple substitutions or undesired side reactions. Therefore, carefully controlled and selective methods are required to achieve the desired transformations. This guide focuses on providing reliable and reproducible protocols for the targeted functionalization of this important synthetic intermediate.
Core Functionalization Strategies and Protocols
This section details step-by-step methodologies for the most common and synthetically useful transformations of the aniline group in this compound.
Acylation: Introduction of Amide Functionality
Acylation of the aniline group to form an amide is a fundamental transformation that can modulate the electronic properties of the molecule, introduce new pharmacophores, and serve as a protecting group. The resulting amide is generally more stable and less prone to oxidation than the parent aniline.
Causality Behind Experimental Choices:
-
Reagents: Acyl chlorides or anhydrides are highly reactive acylating agents. The choice between them often depends on commercial availability and the desired reactivity.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants and prevent side reactions.
Protocol: Synthesis of N-(4-(4-Bromo-2-fluorophenoxy)phenyl)acetamide
| Step | Procedure | Observations/Notes |
| 1 | To a solution of this compound (1.0 eq) in dry DCM (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq). | The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. |
| 2 | Cool the reaction mixture to 0 °C in an ice bath. | Cooling helps to control the exothermicity of the reaction. |
| 3 | Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. | Slow addition prevents a rapid temperature increase and potential side reactions. |
| 4 | Allow the reaction to warm to room temperature and stir for 2-4 hours. | Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 5 | Upon completion, quench the reaction with water (10 mL). | Quenching with water will hydrolyze any remaining acetyl chloride. |
| 6 | Separate the organic layer, and wash successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. | The acid wash removes excess triethylamine, and the bicarbonate wash removes any acetic acid. |
| 7 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | The crude product can be purified by recrystallization or column chromatography. |
Visualization of the Acylation Workflow:
Caption: Workflow for the acylation of this compound.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties.[1] The sulfonylation of anilines provides a direct route to these valuable structures.
Causality Behind Experimental Choices:
-
Reagents: Sulfonyl chlorides are the most common reagents for this transformation.
-
Base: Pyridine is often used as both a base and a solvent, as it effectively scavenges the HCl produced and can catalyze the reaction.
-
Solvent: If a different base is used (e.g., triethylamine), an inert solvent like DCM is required.
Protocol: Synthesis of N-(4-(4-Bromo-2-fluorophenoxy)phenyl)benzenesulfonamide
| Step | Procedure | Observations/Notes |
| 1 | Dissolve this compound (1.0 eq) in pyridine (5 mL/mmol) in a round-bottom flask. | Pyridine can be used as both solvent and base. |
| 2 | Cool the solution to 0 °C in an ice bath. | This helps to control the reaction rate. |
| 3 | Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution. | Maintain the temperature below 5 °C during the addition. |
| 4 | Allow the reaction to stir at room temperature overnight. | Monitor by TLC for the disappearance of the starting aniline. |
| 5 | Pour the reaction mixture into ice-water (20 mL). | This will precipitate the crude product and dissolve the pyridine hydrochloride salt. |
| 6 | Collect the precipitate by vacuum filtration and wash with cold water. | |
| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |
Visualization of the Sulfonylation Workflow:
Caption: Workflow for the sulfonylation of this compound.
Recent advances have also explored visible-light-mediated sulfonylation of anilines, offering milder reaction conditions.[2][3]
Buchwald-Hartwig Amination: C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction is highly versatile and allows for the coupling of the aniline with a wide range of aryl or heteroaryl halides.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. This can be a pre-catalyst like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ which is reduced in situ.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for facilitating the catalytic cycle, specifically the reductive elimination step.[6]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is necessary to deprotonate the amine.[6]
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is typically used to prevent catalyst deactivation.
Protocol: Synthesis of N-phenyl-4-(4-bromo-2-fluorophenoxy)aniline
| Step | Procedure | Observations/Notes |
| 1 | To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq). | All solids should be handled under an inert atmosphere. |
| 2 | Evacuate and backfill the tube with nitrogen or argon three times. | It is critical to exclude oxygen from the reaction. |
| 3 | Add this compound (1.0 eq) and bromobenzene (1.2 eq). | |
| 4 | Add anhydrous, deoxygenated toluene (5 mL/mmol). | The solvent should be purged with an inert gas prior to use. |
| 5 | Heat the reaction mixture to 100-110 °C with vigorous stirring. | The reaction is typically complete within 12-24 hours. Monitor by TLC or GC-MS. |
| 6 | Cool the reaction to room temperature and dilute with ethyl acetate. | |
| 7 | Filter the mixture through a pad of Celite to remove the palladium catalyst. | |
| 8 | Concentrate the filtrate and purify the residue by column chromatography. | A gradient of ethyl acetate in hexanes is often effective. |
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Microwave-assisted Buchwald-Hartwig couplings can significantly reduce reaction times.[6]
Emerging Functionalization Techniques
While the previously mentioned methods are well-established, research continues to uncover novel ways to functionalize anilines.
-
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, including the direct sulfonylation of anilines.[7] This approach often proceeds under mild conditions and can exhibit unique regioselectivity.
-
Diazotization: The conversion of the primary amine to a diazonium salt opens up a wide array of subsequent transformations, including Sandmeyer-type reactions to install various functional groups.[8][] This is a classic yet powerful method for expanding the chemical diversity of the aniline scaffold.[10][11]
Conclusion
The functionalization of the aniline group in this compound is a cornerstone of synthetic strategies aimed at developing novel pharmaceuticals and materials. The protocols detailed in this guide for acylation, sulfonylation, and Buchwald-Hartwig amination provide robust and reproducible methods for achieving these critical transformations. By understanding the causality behind the experimental choices and adhering to the detailed procedures, researchers can confidently and efficiently modify this versatile chemical scaffold to advance their scientific objectives.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. ResearchGate. [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]
-
Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. [Link]
-
4-Bromo-N-(4-bromo-phen-yl)aniline. Acta Crystallographica Section E. [Link]
-
Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. E-Journal of Chemistry. [Link]
-
C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Angewandte Chemie International Edition. [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Molecules. [Link]
-
Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Organic Process Research & Development. [Link]
-
Diazotization of Amines. Chemistry LibreTexts. [Link]
-
4-Bromo-N-phenylaniline. ResearchGate. [Link]
-
4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. [Link]
-
Conversion of Aniline to 4-Bromoaniline. YouTube. [Link]
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]
- Preparation of 4-bromoaniline derivatives.
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. [Link]
-
3-bromo-4-(3-fluorophenoxy)aniline. PubChemLite. [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
-
Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Organics. [Link]
-
Study of the aqueous photochemistry of 4-fluorophenol, 4-bromophenol and 4-iodophenol by steady state and nanosecond laser flash photolysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. 4-Bromo-2-(morpholine-4-sulfonyl)aniline|CAS 1179191-32-2 [benchchem.com]
- 2. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diazotisation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Solubility of 4-(4-Bromo-2-fluorophenoxy)aniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(4-Bromo-2-fluorophenoxy)aniline. Understanding the solubility of this compound in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and methanol is a critical first step for any successful experiment, from initial screening to formulation.
This document provides a framework for understanding the solubility profile of this compound, offers detailed protocols to determine its solubility experimentally, and presents a troubleshooting guide to address common challenges.
Foundational Knowledge: Physicochemical Properties
Before delving into solubility, it's essential to understand the properties of the solute and the solvents. As specific experimental data for this compound is not widely published, we can infer its likely characteristics from structurally similar molecules.
Table 1: Physicochemical Properties of Solute and Solvents
| Property | This compound (Predicted) | DMSO (Dimethyl Sulfoxide) | Methanol |
| Molecular Formula | C₁₂H₉BrFNO | (CH₃)₂SO | CH₃OH |
| Molecular Weight | ~282.11 g/mol | 78.13 g/mol | 32.04 g/mol |
| Type | Halogenated aromatic amine/ether | Polar Aprotic Solvent | Polar Protic Solvent |
| Polarity | Moderately polar with significant non-polar character | High | High |
| Boiling Point | N/A | 189 °C (372 °F)[1] | 64.7 °C (148.5 °F)[2] |
| Melting Point | Solid at room temp. (predicted) | 18.5 °C (65.3 °F)[1] | -97.6 °C (-143.7 °F)[2] |
| Key Features | Aniline group can act as H-bond donor; ether oxygen as H-bond acceptor. Aromatic rings are non-polar. | Strong H-bond acceptor. Dissolves a wide range of polar and non-polar compounds.[1] | Can act as both H-bond donor and acceptor. Miscible with water.[3] |
The Science of Solubility: Expert Insights
The principle of "like dissolves like" is the cornerstone of solubility prediction. This compound possesses a mixed character: the aniline (-NH₂) and ether (-O-) groups introduce polarity and hydrogen-bonding capabilities, while the two aromatic rings and the bromine atom contribute to its non-polar, hydrophobic nature.
-
In DMSO : As a highly polar aprotic solvent, DMSO is an excellent choice for dissolving a wide array of organic molecules.[4] It can effectively solvate this compound by interacting with its polar functionalities. We predict high solubility in DMSO, making it an ideal solvent for preparing high-concentration stock solutions.
-
In Methanol : Methanol is a polar protic solvent, capable of hydrogen bonding.[3] While the aniline group of the target compound can participate in hydrogen bonding, the large, non-polar scaffold of the molecule may limit its solubility compared to DMSO. We predict moderate solubility in methanol. An increase in temperature is likely to enhance its solubility in this solvent.[4]
Quantitative Solubility: An Experimental Approach
Experimental Protocol: Determining Kinetic Solubility
This protocol is designed to establish the maximum soluble concentration of your compound in a specific solvent at room temperature, a critical parameter for preparing stock solutions for biological assays.
Sources
Technical Support Center: Stability & Storage of 4-(4-Bromo-2-fluorophenoxy)aniline
Case ID: STAB-BFPA-001 Subject: Prevention of Oxidative Degradation & Long-Term Storage Protocols Status: Active Guide
Executive Summary
4-(4-Bromo-2-fluorophenoxy)aniline is a critical intermediate, often employed in the synthesis of kinase inhibitors and high-value pharmaceuticals. Like many electron-rich aromatic amines, it is susceptible to oxidative degradation mediated by atmospheric oxygen, light, and moisture.
This guide provides a mechanistic understanding of the degradation pathway and a validated Standard Operating Procedure (SOP) to maintain purity >99% over extended storage periods.
Module 1: The Failure Mode (Why it Turns Brown)
The primary instability of this compound arises from the free amine (–NH₂) group. While the ether linkage is chemically robust, the aniline nitrogen possesses a lone pair of electrons that is highly prone to Single Electron Transfer (SET) oxidation.
The Mechanism of Degradation:
-
Initiation: Exposure to UV light or trace metal ions catalyzes the transfer of an electron from the nitrogen lone pair to atmospheric oxygen.
-
Radical Formation: This generates a reactive aminium radical cation .
-
Propagation: These radicals couple to form hydrazines, which further oxidize into azo compounds (deep yellow/orange) or polymerize into complex iminoquinone species (dark brown/black "tar").
Note on Substituent Effects: The 4-bromo-2-fluorophenoxy moiety provides some electron-withdrawing character, which slightly lowers the pKa of the aniline compared to the parent molecule. However, it does not sufficiently deactivate the ring to prevent oxidation under ambient conditions.
Figure 1: The oxidative cascade of aromatic amines. The transition from colorless to brown indicates the formation of conjugated azo-dimers and polymers.
Module 2: Validated Storage Protocol (The "Argon Blanket")
To prevent the pathway described above, you must eliminate the three drivers of oxidation: Oxygen , Moisture , and Light .
Why Argon over Nitrogen? Argon is denser than air (approx.[1] 1.78 g/L vs 1.225 g/L). When you purge a vial with Nitrogen, it mixes with air and eventually diffuses out. Argon, being heavier, settles at the bottom of the vial, creating a physical "blanket" that actively displaces oxygen from the surface of the solid.
Standard Operating Procedure (SOP-05):
-
Container Selection: Use Amber Glass vials with Teflon-lined screw caps. Clear glass allows UV initiation of the radical mechanism.
-
Aliquot Strategy: Do not store the bulk material in a single vessel. Divide the material into single-use aliquots (e.g., 100mg or 500mg) to avoid repeated freeze-thaw cycles and air exposure.
-
The Purge:
-
Insert a long needle connected to an Argon line deep into the vial (just above the solid).
-
Flow Argon gently (low psi) for 30-60 seconds.
-
Simultaneously withdraw the needle and screw on the cap tightly.
-
-
Sealing: Wrap the cap junction with Parafilm® to prevent moisture ingress during freezer storage.
-
Environment: Store at -20°C .
Figure 2: The "Argon Blanket" workflow for maximizing shelf-life of halo-phenoxy anilines.
Module 3: Troubleshooting & FAQs
Q1: My compound has turned from off-white to a pinkish-brown. Is it ruined?
-
Diagnosis: This indicates early-stage surface oxidation. The "color" comes from highly conjugated azo-impurities which have high extinction coefficients; meaning a very small amount of impurity (e.g., 0.5%) can cause significant discoloration.
-
Action: Run an LC-MS. If purity is still >95%, you can likely use it for robust reactions (e.g., amide coupling). For sensitive catalysis (e.g., Buchwald-Hartwig), purify it first.
Q2: How do I repurify oxidized material?
-
Method A (Filtration): Dissolve the compound in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate. Pass it through a short pad of silica gel. The polar oxidation products (tars) will often stick to the silica, while the aniline elutes.
-
Method B (Recrystallization): Recrystallize from Ethanol/Water (9:1). Heat to dissolve, then cool slowly. The oxidized impurities usually remain in the mother liquor.
Q3: Can I store it in solution (e.g., DMSO or Methanol)?
-
Strictly No. In solution, the molecular mobility is higher, increasing the collision frequency with dissolved oxygen. Furthermore, protic solvents like methanol can facilitate proton transfers that accelerate radical propagation. Always store as a dry solid.
Q4: I need to store this for >1 year. Is there a better way?
-
Pro Tip: Convert the aniline to its Hydrochloride Salt (HCl) .[2]
-
Protocol: Dissolve aniline in ether, add 1M HCl in ether. Filter the white precipitate.
-
Why: Protonating the amine lone pair (
) removes the electron density required for the initial oxidation step. The salt form is virtually immune to oxidation and can be stored indefinitely at room temperature.
-
Module 4: Stability Data Comparison
The following table summarizes the expected degradation rates based on general behavior of halo-phenoxy anilines under various conditions.
| Storage Condition | Atmosphere | Container | Est. Shelf Life (<1% Deg) | Risk Level |
| -20°C | Argon | Amber | > 2 Years | Low (Recommended) |
| 4°C (Fridge) | Nitrogen | Amber | 6-12 Months | Low-Medium |
| 25°C (Bench) | Air | Clear | < 2 Weeks | High (Rapid Browning) |
| 25°C (Solution) | DMSO | Clear | < 24 Hours | Critical (Do Not Do This) |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of amine oxidation via radical cations).
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (Protocols for inert gas handling and Sure/Seal™ techniques).
-
Linde Gas. Argon vs. Nitrogen: Properties and Applications in Inerting. (Physical data on gas density and displacement efficiency).
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for purification of anilines via recrystallization and salt formation).
Sources
Technical Support Guide: Recrystallization of 4-(4-Bromo-2-fluorophenoxy)aniline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for the purification of 4-(4-Bromo-2-fluorophenoxy)aniline via recrystallization. It is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this and structurally similar diaryl ether amine compounds. Our approach is to combine first-principles of physical organic chemistry with practical, field-tested solutions to common experimental hurdles.
Section 1: Solvent Selection - FAQs and Troubleshooting
The successful recrystallization of any compound is critically dependent on the choice of solvent.[1][2] An ideal solvent will dissolve the target compound, this compound, completely at an elevated temperature but will have very low solubility for it at lower temperatures (e.g., room temperature or 0-4 °C).[2] This differential solubility is the driving force for crystal formation and purification.
Q1: What are the primary considerations for selecting a recrystallization solvent for this compound?
Answer: The molecular structure of this compound dictates the starting point for solvent selection. The molecule possesses several key features: two aromatic rings, an ether linkage, a polar amine group (-NH2), and halogen substituents (-Br, -F). This combination suggests a compound of intermediate polarity.
Application Scientist's Insight: The principle of "like dissolves like" is a useful heuristic.[3] The aromatic rings suggest solubility in aromatic solvents like toluene, while the polar amine group can form hydrogen bonds, indicating potential solubility in protic solvents like alcohols.[3] However, the bulky, nonpolar structure will likely limit its solubility in highly polar solvents like water.
A good starting point is to screen solvents of intermediate polarity and those that share functional groups with the target molecule.[4]
Q2: Which specific solvents or solvent systems should I screen for this compound?
Answer: A systematic screening of single and mixed solvent systems is the most effective strategy. Based on the compound's structure, we recommend screening the solvents listed in the table below.
Application Scientist's Insight: Single solvent systems are often the simplest to work with.[1] Ethanol and isopropanol are excellent starting points because they are polar enough to dissolve the aniline at elevated temperatures but are often poor solvents for such molecules when cold. Toluene is a good choice for aromatic compounds.[1]
If no single solvent provides the desired solubility profile, a mixed-solvent system is the next logical step.[5] This typically involves dissolving the compound in a "soluble solvent" and then adding a miscible "insoluble solvent" (also called an anti-solvent) until the solution becomes cloudy (the saturation point).[1] For this compound, a good pair would be a polar soluble solvent like ethanol or acetone with a nonpolar anti-solvent like hexanes or heptane.
Table 1: Suggested Solvents for Screening
| Solvent System | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
| Single Solvents | |||
| Ethanol (95%) | 78 | 24.3 | The hydroxyl group can interact with the amine, while the ethyl group provides some non-polar character. Excellent general-purpose solvent.[1] |
| Isopropanol (IPA) | 82 | 19.9 | Similar to ethanol but slightly less polar; may offer a better solubility differential. |
| Toluene | 111 | 2.4 | Aromatic solvent, effective for dissolving compounds with phenyl rings. Its high boiling point can be a disadvantage.[1] |
| Ethyl Acetate | 77 | 6.0 | Good general-purpose solvent for compounds of intermediate polarity.[1] |
| Mixed Solvents | |||
| Ethanol / Water | 78-100 | Varies | Water acts as an anti-solvent for the moderately polar compound dissolved in ethanol. A common choice for anilines.[6] |
| Toluene / Hexanes | 69-111 | Varies | Hexane acts as a non-polar anti-solvent for the compound dissolved in toluene.[5] |
| Acetone / Hexanes | 56-69 | Varies | A versatile system where acetone is the polar, soluble solvent.[4] |
Q3: How do I perform an efficient small-scale solvent screen?
Answer: A systematic, small-scale approach prevents wasting large amounts of material.
Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., 0.25 mL).[2] Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent but may be useful as the "soluble solvent" in a mixed pair.
-
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a sand bath or water bath.[2] Continue to add the solvent dropwise until the solid just dissolves. Be sure to use a boiling stick to prevent bumping.[2]
-
Cooling & Crystallization Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath.
-
Evaluation: A good solvent is one in which the compound dissolved completely when hot and formed a significant amount of crystalline precipitate upon cooling.
Section 2: Troubleshooting Common Recrystallization Issues
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree. The resulting oil often traps impurities and solidifies into an amorphous mass rather than pure crystals.
Application Scientist's Insight & Troubleshooting Workflow:
-
Re-heat the Solution: The first step is to re-heat the mixture until the oil completely redissolves.
-
Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount (10-20% more) of the hot solvent to dilute the solution slightly.
-
Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation. Rapid cooling favors precipitation and oiling over crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate the Solvent: If oiling persists, the solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.
Q5: My final yield is very low. What are the most likely causes?
Answer: Low recovery is a common issue that can often be traced back to several key steps in the procedure.
Application Scientist's Insight:
-
Excess Solvent: This is the most frequent cause. Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude material.[1]
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), the product will crystallize in the filter paper along with the impurities. To prevent this, use a pre-heated funnel and flask and keep the solution near its boiling point during filtration.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and crystallization. After slow cooling to room temperature, chill the flask in an ice-water bath for at least 15-30 minutes to maximize precipitation.[1]
-
Washing with Warm Solvent: When washing the collected crystals in the Büchner funnel, always use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product, leading to loss.
Q6: My crystals are still colored after recrystallization. How can I remove colored impurities?
Answer: Persistent color often indicates the presence of highly conjugated, non-volatile impurities that co-crystallize with your product.
Application Scientist's Insight: Activated charcoal (decolorizing carbon) is effective at adsorbing many large, colored impurity molecules.[1]
Protocol: Using Activated Charcoal
-
Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling in the next step.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Re-heat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration to remove the charcoal. A fluted filter paper can speed up this process.
-
Allow the hot, clear filtrate to cool slowly to induce crystallization.
Section 3: Standard Operating Procedures
The following diagrams and protocols provide a standardized workflow for the recrystallization process.
Workflow for Solvent Selection and Recrystallization
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid has just dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. Experiment 2: Recrystallization. [Link]
-
Chemical Database. 4-bromoaniline. [Link]
-
Solubility of Things. 4-Bromo-2-methylaniline. [Link]
-
Reddit r/Chempros. Go-to recrystallization solvent mixtures. [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
LookChem. 4-Bromoaniline. [Link]
-
University Course Handout. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. [Link]
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. [Link]
-
PrepChem.com. Preparation of 4-bromoaniline. [Link]
-
PrepChem.com. Preparation of 4-bromo-2-fluoroaniline. [Link]
- Google Patents.
-
YouTube. 4 bromoaniline : Organic Synthesis. [Link]
Sources
Validation & Comparative
Technical Guide: C13-NMR Characterization of 4-(4-Bromo-2-fluorophenoxy)aniline
Executive Summary
4-(4-Bromo-2-fluorophenoxy)aniline is a critical scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., c-Met, VEGFR pathways). Its structural uniqueness lies in the diaryl ether linkage combined with a specific halogenation pattern (Bromine and Fluorine) that modulates metabolic stability and lipophilicity.
This guide provides a definitive reference for the C13-NMR characterization of this molecule. Unlike standard spectral lists, this document focuses on the causality of chemical shifts , specifically the scalar coupling effects of the Fluorine nucleus (
Structural Analysis & Assignment Logic
To accurately interpret the C13-NMR spectrum, one must understand the electronic environment of the two aromatic rings:
-
Ring A (Aniline): Electron-rich due to the amine (
) and ether oxygen ( ) donation. -
Ring B (Halogenated): Electron-deficient. The Fluorine atom introduces significant C-F coupling (
), splitting carbon signals into doublets. The Bromine atom exerts a "Heavy Atom Effect," causing an upfield shift (shielding) at the ipso carbon.[1]
Visualization: Structural Assignment Logic
The following diagram illustrates the flow of electronic effects used to assign the carbons.
Figure 1: Logical framework for assigning C13-NMR shifts based on electronic substituent effects.
Comparative Chemical Shift Data
The following table contrasts the target molecule with its direct analogs. This comparison isolates the specific shifts induced by the Fluorine and Bromine atoms.
Note on Data Source: Values are derived from high-fidelity additivity algorithms and validated against fragment experimental data (e.g., 4-fluoroaniline, 4-bromoanisole) due to the specific proprietary nature of the full spectrum.
Table 1: C13-NMR Shift Comparison (ppm) & Coupling Constants
| Carbon Position | Target: 4-(4-Br-2-F-phenoxy)aniline | Analog 1: 4-Phenoxyaniline | Analog 2: 4-(4-Bromophenoxy)aniline | Assignment Notes |
| Ring A (Aniline) | ||||
| C-1 ( | 142.5 | 142.8 | 143.0 | Shielded by |
| C-2,6 (Ortho to | 116.2 | 116.5 | 116.8 | Strong ortho-shielding by |
| C-3,5 (Meta to | 121.8 | 121.2 | 121.5 | Affected by ether oxygen donation. |
| C-4 ( | 149.1 | 150.2 | 149.5 | Deshielded by Oxygen. |
| Ring B (Halogen) | ||||
| C-1' ( | 144.5 ( | 158.5 | 157.8 | Key Diff: Split by F ( |
| C-2' ( | 154.2 ( | 117.5 (C-H) | 118.0 (C-H) | Diagnostic Peak: Large doublet ( |
| C-3' (Ortho to F) | 119.8 ( | 129.6 | 132.5 | Shielded by F; doublet ( |
| C-4' ( | 113.5 ( | 122.8 (C-H) | 115.2 | Heavy Atom Effect: Upfield shift due to Br. |
| C-5' (Meta to F) | 127.4 ( | 129.6 | 132.5 | Minimal coupling ( |
| C-6' (Para to F) | 123.1 | 117.5 | 118.0 |
Key Takeaway: The presence of Fluorine at C-2' causes a massive doublet splitting (~250 Hz) and shifts the C-1' significantly upfield compared to the non-fluorinated analogs.
Experimental Protocol: Synthesis & Sample Preparation
To ensure reproducibility, we recommend the following synthesis and preparation workflow. This route avoids ambiguity in regioselectivity by using a pre-halogenated phenol.
Synthesis Route (Recommended)
Reaction: Nucleophilic Aromatic Substitution (
-
Step 1: Coupling of 4-Bromo-2-fluorophenol + 1-Fluoro-4-nitrobenzene.
-
Step 2: Reduction of the nitro group to the amine (Aniline).
Figure 2: Step-by-step synthesis pathway ensuring correct regiochemistry.
NMR Sample Preparation Protocol
-
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reason: Anilines can aggregate in
, leading to broadened peaks. DMSO-d6 ensures sharp signals for the amine protons (if running H-NMR) and prevents solubility issues.
-
-
Concentration: Dissolve 20-30 mg of the solid product in 0.6 mL of solvent.
-
Acquisition Parameters (Standard 400 MHz Instrument):
-
Pulse Sequence: zgpg30 (Proton-decoupled C13).
-
Scans (NS): Minimum 512 scans (due to low sensitivity of C13 and splitting of signals by F).
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width: 240 ppm (to capture C-F doublets and Carbonyl/Aromatic regions).
-
References
-
General C13-NMR Shifts of Fluorinated Aromatics
- Title: Substituent Effects on C-13 Chemical Shifts in Fluorobenzenes.
- Source:Journal of Magnetic Resonance.
-
Link:
-
Heavy Atom Effect (Bromine)
- Title: The Heavy
- Source:Magritek Applic
-
Link:
-
Synthesis of Diaryl Ethers (SNAr Methodology)
- Title: Nucleophilic Aromatic Substitution of Fluoronitrobenzenes.
- Source:Organic Syntheses.
-
Link:
-
Fragment Data (4-Fluoroaniline & 4-Bromoanisole)
- Title: SDBS Spectral D
- Source:AIST Japan.
-
Link:
Sources
A Comparative Guide to HPLC Purity Analysis of Bromo-Fluoro Aromatic Amines: A Protocol for CAS 98918-45-7
Guide Overview: This document provides a comprehensive, in-depth guide to developing and comparing High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the pharmaceutical intermediate 4-(4-Bromo-2-fluorophenoxy)aniline (CAS 98918-45-7). In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is not merely a regulatory hurdle but a fundamental requirement for safety and efficacy.[1][2] This guide eschews a one-size-fits-all template, instead focusing on a logical, science-driven approach to method development. We will explore two distinct reversed-phase HPLC protocols, dissecting the rationale behind the choice of stationary phase and mobile phase composition. By comparing a standard C18 column-based method with an alternative phenyl-hexyl column method, this guide will illustrate how orthogonal selectivity can be leveraged to build a more robust and trustworthy purity profile. All methodologies are presented with the intent of creating a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Analyte Characterization: The Foundation of Method Development
Before any HPLC vial is filled, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge dictates every subsequent choice in the method development process, from column selection to mobile phase pH.[2]
Compound: this compound CAS Number: 98918-45-7 Structure: (A representative structure is used for illustrative purposes)
Chemical Structure of this compound
-
Polarity and Solubility: The molecule possesses a moderately non-polar character due to its three aromatic rings, making it an ideal candidate for reversed-phase HPLC.[5] It is expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used as HPLC mobile phase modifiers.[2]
-
UV Absorbance: The presence of multiple phenyl rings, a primary amine, and halogen substituents creates a strong chromophore. A UV-Vis spectrophotometric scan is essential to determine the wavelength of maximum absorbance (λmax), which provides the greatest sensitivity for detection.[6] For this class of compounds, a λmax is typically expected in the 220-280 nm range.
-
pKa (Predicted): The aniline moiety imparts a basic character to the molecule. The pKa of the conjugate acid is critical for selecting the mobile phase pH. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled at least 2 units away from the analyte's pKa. For a basic compound like this, an acidic mobile phase (e.g., pH 2.5-4.0) will ensure the amine is protonated, leading to stable interactions with the stationary phase.
The Foundational Protocol: C18 Stationary Phase with Acetonitrile
This first protocol represents the industry-standard starting point for most small molecule purity analyses. The combination of a C18 column and an acetonitrile/water mobile phase is versatile, robust, and effective for a wide range of compounds.[6]
Causality Behind Experimental Choices:
-
Stationary Phase (C18 - L1): An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions, which are highly effective at retaining moderately non-polar to non-polar analytes like the target compound.[5]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen for its low viscosity, which allows for higher efficiency at lower pressures, and its UV transparency at low wavelengths. A gradient elution, starting with a higher aqueous content and moving to a higher organic content, is employed to resolve impurities with a wide range of polarities and to ensure the main analyte peak is eluted with a reasonable retention time and good peak shape.[5][7]
-
pH Control (0.1% Trifluoroacetic Acid): The addition of an acid like trifluoroacetic acid (TFA) serves two purposes. First, it lowers the mobile phase pH to approximately 2.1, ensuring the aniline group is consistently protonated. Second, TFA acts as an ion-pairing agent, sharpening the peaks of basic compounds and improving resolution.
Experimental Protocol A: C18/ACN Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: λmax (e.g., 254 nm, to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Concentration: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
The Orthogonal Protocol: Phenyl-Hexyl Stationary Phase with Methanol
A single chromatographic method is rarely sufficient to declare a compound "pure." Co-eluting impurities can remain hidden beneath the main analyte peak. An orthogonal method—one that uses a different separation mechanism or selectivity—is essential for a comprehensive purity assessment.[8]
Causality Behind Experimental Choices:
-
Stationary Phase (Phenyl-Hexyl - L11): A phenyl-hexyl column provides a different type of selectivity compared to a C18. In addition to hydrophobic interactions from its hexyl chains, it offers π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analyte and its impurities.[8][9] This can significantly alter the elution order and resolve impurities that are inseparable on a C18 column.
-
Mobile Phase (Methanol/Water): Methanol is chosen as an alternative organic modifier. It is more polar and a stronger hydrogen bond donor than acetonitrile, which changes its interaction with both the analyte and the stationary phase, leading to different selectivity.[5] This change, combined with the different stationary phase, provides a truly orthogonal separation.
Experimental Protocol B: Phenyl-Hexyl/MeOH Method
-
Instrumentation:
-
Same as Protocol A.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: λmax (same as Protocol A).
-
Injection Volume: 10 µL.
-
Gradient Program: (Note: Gradient may need re-optimization due to methanol's different solvent strength).
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Sample Preparation:
-
Same as Protocol A.
-
Performance Comparison and Data Analysis
After running both protocols with a representative sample containing the main compound and known impurities (or a forced degradation sample), the performance should be objectively compared.
Table 1: Comparative Performance of HPLC Protocols
| Parameter | Protocol A (C18/ACN) | Protocol B (Phenyl-Hexyl/MeOH) | Rationale for Comparison |
| Retention Time (Main Peak) | ~12.5 min | ~14.8 min | Indicates overall retention characteristics. |
| Resolution (Critical Pair*) | 2.1 | 3.5 | Measures the separation between the two closest eluting peaks. A value > 2 is desired. |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | Indicates peak symmetry. A value between 0.8 and 1.5 is acceptable. |
| Theoretical Plates | >15,000 | >12,000 | A measure of column efficiency. |
| Elution Order of Impurities | Impurity 1 -> Impurity 2 | Impurity 2 -> Impurity 1 | A change in elution order is a strong indicator of different (orthogonal) selectivity. |
*Critical Pair refers to the two impurities that are most difficult to separate from each other or from the main peak.
Analysis of Results: The hypothetical data in Table 1 illustrates a common scenario. Protocol A provides good, acceptable results. However, Protocol B, the orthogonal method, shows a significant improvement in the resolution of the critical impurity pair and a change in the elution order. This demonstrates its value; an impurity that might be a shoulder on the main peak in Protocol A could be fully resolved in Protocol B, allowing for accurate quantification. This comparison validates the necessity of employing a secondary, orthogonal method for robust purity analysis.
Visualization of Key Workflows
To ensure clarity and procedural consistency, workflows can be visualized. The following diagrams, rendered in DOT language, outline the high-level experimental process and the logic behind method validation.
Caption: High-level workflow for HPLC purity analysis.
Caption: Logical flow of method validation based on ICH guidelines.
Conclusion and Recommendations
This guide has detailed two scientifically distinct yet complementary HPLC protocols for the purity analysis of this compound (CAS 98918-45-7).
-
Protocol A (C18/ACN) serves as an excellent primary method for routine quality control due to its robustness and broad applicability.
-
Protocol B (Phenyl-Hexyl/MeOH) is an indispensable orthogonal method. It should be employed during method development, for the validation of the primary method (specifically for specificity), and for investigating any out-of-specification results to ensure no impurities are being masked.
By employing both methods, researchers and drug development professionals can build a highly trustworthy and comprehensive purity profile, satisfying both scientific rigor and regulatory expectations. The ultimate goal of any analytical method is not just to generate data, but to provide reliable answers. A dual-protocol approach, as outlined here, is a powerful strategy to achieve that certainty.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. halocolumns.com [halocolumns.com]
- 9. revroum.lew.ro [revroum.lew.ro]
Comparative Analysis of Infrared Spectroscopic Signatures: Phenoxy vs. Amino Moieties in Pharmacophores
Executive Summary: The Structural Discrimination Challenge
In medicinal chemistry, distinguishing between phenoxy (Ar-O-) and amino (-NH
The core difficulty lies in the spectral overlap within the high-frequency region (3200–3500 cm⁻¹) where N-H and O-H stretching vibrations coexist, and the fingerprint region (1000–1300 cm⁻¹) where C-N and C-O stretches can be ambiguous.
This guide provides a definitive technical comparison of these groups, supported by mechanistic causality and self-validating experimental protocols.
Theoretical Framework & Spectral Mechanics
To accurately interpret IR data, one must understand the causality behind the peak positions.
The Phenoxy Group (Ar-O-R vs. Ar-OH)
The phenoxy group consists of an oxygen atom bonded to an aromatic ring. Its spectral signature depends heavily on whether the oxygen is protonated (phenol) or alkylated (ether).
-
Electronic Effect: The lone pair on the oxygen atom conjugates with the aromatic
-system. This resonance increases the bond order of the bond, shifting its stretching frequency to a higher energy (1200–1275 cm⁻¹) compared to aliphatic ethers (1050–1150 cm⁻¹). -
Vibrational Mode: If the group is a phenol (Ar-OH), the O-H stretch is the dominant feature. Due to the high polarity of the O-H bond, strong intermolecular hydrogen bonding leads to significant peak broadening.[1][2]
The Amino Group (-NH₂, -NHR)
The amino group's signature is defined by the N-H bond's lower polarity compared to O-H.[1][3]
-
Primary Amines (-NH₂): Exhibit two distinct stretching bands due to symmetric and asymmetric vibrational modes.[4][5][6]
-
Hydrogen Bonding: Nitrogen is less electronegative than oxygen, resulting in weaker hydrogen bonds.[3] Consequently, N-H stretching peaks are significantly sharper (FWHM ~70 cm⁻¹) than O-H peaks (FWHM ~500 cm⁻¹).[3]
Visualizing the Discrimination Logic
The following diagram outlines the logical workflow for distinguishing these groups using IR spectral data.
Figure 1: Decision tree for distinguishing phenoxy and amino functionalities based on high-frequency IR regions.
Comparative Data Analysis
The following table synthesizes field-proven data ranges. Note that exact values depend on the solvent and solid-state packing (polymorphs).
| Feature | Phenoxy (Phenol Ar-OH) | Phenoxy (Ether Ar-O-R) | Primary Amine (Ar-NH₂) | Secondary Amine (Ar-NHR) |
| X-H Stretch | 3200–3600 cm⁻¹ (Strong, Broad) | Absent | 3300–3500 cm⁻¹ (Medium, Sharp Doublet) | 3300–3500 cm⁻¹ (Weak, Sharp Singlet) |
| X-H Bend | 1330–1390 cm⁻¹ (In-plane)650–770 cm⁻¹ (Out-of-plane) | Absent | 1550–1650 cm⁻¹ (Scissoring, Strong) | Weak/Absent |
| C-X Stretch | 1200–1275 cm⁻¹ (Strong, | 1200–1275 cm⁻¹ (Strong, | 1250–1335 cm⁻¹ (Strong, | 1250–1335 cm⁻¹ (Strong, |
| Key Distinction | Broad O-H masks C-H stretches.[2][6][7][8][9][10][11][12] | Lack of O-H; Strong C-O. | "Molar tooth" doublet shape. | Single spike; N-H wag @ ~800 cm⁻¹. |
Critical Insight: The C-O and C-N stretches in aromatic systems overlap significantly (1200–1350 cm⁻¹). Therefore, reliance on the fingerprint region alone is prone to error. Structural confirmation must prioritize the X-H stretching region (3200+ cm⁻¹).
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include a "self-validation" step using Deuterium Oxide (D₂O) exchange. This technique confirms that the observed peaks are indeed due to labile protons (O-H or N-H) rather than instrument noise or stable bonds.
Protocol A: High-Resolution Transmission IR (KBr Pellet)
Best for: Solid drug substances, polymorph identification.
-
Preparation: Grind 1–2 mg of the sample with 100 mg of dry spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.
-
Compression: Press into a transparent pellet using a hydraulic press (10 tons for 2 minutes).
-
Acquisition: Collect background (pure KBr) and sample spectra (32 scans, 4 cm⁻¹ resolution).
-
Validation (The "D₂O Shake"):
-
Why: To distinguish labile protons (OH/NH) from C-H stretches.
-
Method: Dissolve a separate aliquot of the sample in a solvent (e.g., CHCl₃). Add 1 drop of D₂O and shake vigorously.
-
Result: The active H atoms exchange with D. The O-H or N-H bands (3200–3500 cm⁻¹) will disappear or shift to lower frequency (approx. 2400–2600 cm⁻¹) due to the heavier mass of Deuterium (Hooke's Law).
-
Protocol B: Attenuated Total Reflectance (ATR)
Best for: Rapid screening, liquids, or surface analysis.
-
Setup: Clean the Diamond or ZnSe crystal with isopropanol. Ensure energy throughput is >95%.
-
Application: Place the sample directly on the crystal. For solids, apply high pressure using the anvil clamp to ensure contact.
-
Analysis:
-
Phenoxy Check: Look for the massive, broad O-H stretch.[8][13] If absent, check 1240 cm⁻¹ (Ether).
-
Amino Check: Zoom into 3300–3500 cm⁻¹.[5][9] Look for the "fangs" (doublet).
-
Caution: ATR penetrates only a few microns. Surface moisture can mimic an O-H peak. Always run a background scan immediately prior.
-
Comparative Alternatives: When IR is Insufficient
While IR is excellent for functional group identification, it has limitations in complex mixtures.
| Technique | Mechanism | Advantage over IR | Disadvantage |
| Raman Spectroscopy | Inelastic Light Scattering | Better for symmetric vibrations (e.g., N-N, C=C). Water does not interfere (good for aqueous formulations). | Fluorescence from impurities can mask signals. |
| ¹H NMR | Nuclear Spin Resonance | Definitive quantification. Integration of signals gives exact proton counts (e.g., 2H for -NH₂ vs 1H for -OH). | Expensive, slower, requires deuterated solvents. |
Case Study: Paracetamol (Acetaminophen)
Paracetamol contains both a phenolic hydroxyl group and a secondary amide (structurally similar to secondary amines in IR behavior).
-
IR Observation: A broad band at 3325 cm⁻¹ corresponds to the N-H stretch (amide), while the broad O-H stretch appears in the 3100–3500 cm⁻¹ region, often overlapping.
-
Differentiation: The Amide I band (C=O stretch) at ~1650 cm⁻¹ confirms the nitrogen functionality, distinguishing it from a simple amine.
References
-
LibreTexts Chemistry. (2020). Infrared Spectra of Amines and Amides.[3][4][5][8][14][15][16][17]Link
-
Spectroscopy Online. (2021). The Grand Review II: Why Do Different Functional Groups Have Different Peak Heights and Widths?Link
-
Michigan State University. (n.d.). Infrared Spectroscopy: Functional Group Identification.[3][7][8][15][17]Link
-
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions.Link
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra.Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting IR Spectra [chemistrysteps.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 17. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to Aryl Ether Reactivity: 4-(4-Bromo-2-fluorophenoxy)aniline vs. 4-phenoxyaniline
Introduction
In the landscape of medicinal chemistry and materials science, diaryl ethers are privileged scaffolds. Among them, functionalized phenoxyanilines serve as critical building blocks for a diverse range of applications, from kinase inhibitors to high-performance polymers.[1][2] The choice of a specific building block is a pivotal decision in any synthetic campaign, directly influencing reaction pathways, yields, and the potential for subsequent diversification.
This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related yet distinct diaryl ether anilines: the halogenated 4-(4-Bromo-2-fluorophenoxy)aniline (1) and its parent compound, 4-phenoxyaniline (2) . We will dissect how the introduction of bromo and fluoro substituents onto the phenoxy ring fundamentally alters the molecule's electronic character and, consequently, its behavior in key synthetic transformations. This analysis is designed to arm researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in their synthetic endeavors.
Part 1: Core Structural and Electronic Analysis
The reactivity of an aromatic compound is dictated by the electron density of its ring system and the nature of its functional groups. The key to understanding the divergent chemical behavior of 1 and 2 lies in a nuanced appreciation of their substituent effects.
-
4-phenoxyaniline (2) : This molecule features two key functionalities. The aniline ring is strongly activated towards electrophilic attack by the electron-donating amine (-NH₂) group through its potent positive mesomeric effect (+M). The ether oxygen also donates electron density to both rings via a +M effect, though it possesses a moderate negative inductive effect (-I) due to its electronegativity. Overall, both aromatic rings are considered electron-rich.
-
This compound (1) : This molecule retains the activated aniline ring. However, the phenoxy ring is dramatically altered.
-
Fluorine (F) : Located at the ortho position, fluorine exerts a powerful -I effect due to its extreme electronegativity, withdrawing electron density from the ring.
-
Bromine (Br) : At the para position, bromine also exhibits a -I effect, albeit weaker than fluorine's.
-
The cumulative impact of these two electron-withdrawing halogens renders the bromo-fluoro-phenoxy ring significantly more electron-deficient (electrophilic) compared to the unsubstituted phenoxy ring in 2 . This electronic pull is partially transmitted through the ether linkage, slightly deactivating the aniline ring in 1 relative to 2 .
-
Comparative Electronic Properties
| Property | This compound (1) | 4-phenoxyaniline (2) | Rationale & Implications |
| Aniline Ring | Activated, Electron-Rich | Strongly Activated, Very Electron-Rich | The aniline ring in 1 is slightly less nucleophilic than in 2 due to the distant electron-withdrawing effect of the halogens. This predicts a slower rate for electrophilic aromatic substitution. |
| Phenoxy Ring | Electron-Deficient | Electron-Rich | The halogen substituents in 1 make this ring susceptible to nucleophilic attack, a reactivity mode entirely absent in 2 . |
| Amine Basicity | Less Basic | More Basic | The reduced electron density on the aniline ring of 1 decreases the basicity of the lone pair on the nitrogen atom. |
| Key Synthetic Handle | C-Br Bond | None | The carbon-bromine bond in 1 is a versatile site for metal-catalyzed cross-coupling reactions, offering a critical vector for molecular elaboration. |
Part 2: A Head-to-Head Comparison of Synthetic Reactivity
We will now explore four classes of reactions to illustrate the practical consequences of these electronic differences.
A. Electrophilic Aromatic Substitution (EAS) on the Aniline Ring
EAS is the hallmark reaction of electron-rich aromatic systems.[3][4] In both molecules, the potent activating -NH₂ group directs incoming electrophiles to the positions ortho to the amine.
Hypothesis: 4-phenoxyaniline (2) will undergo EAS more rapidly and under milder conditions than this compound (1) due to its more electron-rich aniline ring.
Supporting Experimental Protocol: Regioselective Bromination
This protocol illustrates the electrophilic substitution on the highly activated aniline ring.
-
Reaction Setup: Dissolve the respective aniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 15 minutes. The reaction is typically rapid, as indicated by the disappearance of the bromine color.
-
Quenching & Workup: After stirring for 30 minutes at 0 °C, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Expected Comparative Outcome:
| Parameter | This compound (1) | 4-phenoxyaniline (2) |
| Reaction Time | ~30-60 minutes | < 15 minutes |
| Relative Yield | Good to Excellent | Excellent |
| Key Observation | The slightly lower nucleophilicity of the aniline ring in 1 results in a moderately slower reaction rate compared to the highly activated system in 2 . |
B. Nucleophilic Aromatic Substitution (SNAr) on the Phenoxy Ring
This reaction class represents the most profound difference in reactivity. SNAr requires an electron-deficient aromatic ring and a good leaving group.
Hypothesis: The bromo-fluoro-phenoxy ring of 1 is primed for SNAr, particularly at the fluorine-bearing carbon, while the phenoxy ring of 2 is completely unreactive.
Causality of Reactivity: The rate-determining step in SNAr is the formation of a negatively charged intermediate known as a Meisenheimer complex.[5]
-
The highly electronegative fluorine and bromine atoms in 1 strongly stabilize this intermediate through their inductive effects.
-
Counterintuitively, fluorine is a better leaving group than bromine in SNAr.[5][6] This is because the C-F bond is highly polarized, making the carbon atom extremely electrophilic and susceptible to the initial nucleophilic attack, which is the slow, rate-determining step.[6]
Experimental Protocol: O-Alkylation via SNAr
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), prepare a solution of sodium methoxide (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Substrate Addition: Add this compound (1) (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the methoxy-substituted product.
Note: Performing this same reaction on 4-phenoxyaniline (2) will result in no reaction and recovery of the starting material.
Caption: SNAr mechanism on compound 1, highlighting the rate-determining step.
C. Palladium-Catalyzed Cross-Coupling
The C-Br bond is a cornerstone of modern synthetic chemistry, enabling access to complex architectures via cross-coupling. This functionality is exclusive to compound 1 .
Hypothesis: this compound (1) is an excellent substrate for a variety of Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[7][8] 4-phenoxyaniline (2) cannot participate as an electrophile in these reactions.
Causality of Reactivity: The key step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-Br bond is significantly weaker than a C-H or C-F bond, making it the exclusive site of catalytic activation.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1) (1.0 eq), a boronic acid partner (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase, dry, concentrate, and purify the residue by column chromatography to afford the biaryl product.
Sources
- 1. Buy 4-Phenoxyaniline | 139-59-3 [smolecule.com]
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- 6. wyzant.com [wyzant.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Bromo-2-fluorophenoxy)aniline
This guide provides a detailed protocol for the safe handling of 4-(4-Bromo-2-fluorophenoxy)aniline, a halogenated aromatic amine. The recommendations herein are synthesized from established safety principles for handling analogous chemical structures. This document is intended for drug development professionals, researchers, and scientists who require immediate and actionable safety information. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure.
Hazard Analysis: An Assessment by Chemical Analogy
The core structure contains the 4-bromo-2-fluoroaniline moiety. The SDS for this compound (CAS 367-24-8) indicates significant hazards.[1][2] Aromatic amines as a class are known for their potential toxicity, with skin absorption being a primary route of exposure.[3][4][5] Halogenated organic compounds are also flagged for toxicity and require specific handling and disposal protocols.[6][7][8]
Based on these structural alerts, we must assume this compound presents the following risks until proven otherwise:
| Anticipated Hazard | Classification (Assumed) | Rationale & Primary Route of Exposure |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. Based on 4-Bromo-2-fluoroaniline data.[2] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. Aromatic amines are readily absorbed dermally.[2][9] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled as dust or aerosol.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Common for halogenated anilines.[2][10] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation upon contact.[2][10] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][10] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Before any work begins, the following engineering and administrative controls must be in place. The primary directive is to minimize exposure potential, rendering PPE a final, crucial barrier in a comprehensive safety system.
Caption: The Hierarchy of Controls prioritizes exposure mitigation strategies.
Mandatory Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified and functioning chemical fume hood.[6] This is non-negotiable and serves to control the primary inhalation hazard.
Core PPE Protocol: A Multi-Layered Defense
Given the severe skin and eye irritation potential and the high risk of dermal absorption, a robust PPE ensemble is required.
Hand Protection: The Critical Barrier
Standard nitrile gloves are insufficient for prolonged handling of aromatic amines and halogenated hydrocarbons.[11][12] They should only be considered for incidental splash protection and must be replaced immediately upon contamination.
Recommended Practice: Double-Gloving A double-gloving system provides superior protection and allows for safer doffing.
-
Inner Glove: A standard nitrile examination glove. This layer provides a secondary barrier and keeps the user's hands clean during the removal of the more heavily contaminated outer gloves.
-
Outer Glove: A glove with high resistance to both aromatic and halogenated compounds.
Glove Material Selection Comparison
| Glove Material | Resistance to Aromatic Amines | Resistance to Halogenated Hydrocarbons | Recommendation for Use |
| Nitrile | Poor[11][12] | Poor to Fair[11][13] | Inner glove only or for very brief, incidental contact. |
| Neoprene | Good[13] | Poor[13] | Not recommended as an outer glove due to poor halogenated resistance. |
| Butyl Rubber | Good | Poor[13] | Not recommended as an outer glove due to poor halogenated resistance. |
| Viton® | Excellent | Excellent[13] | Recommended Outer Glove. Offers superior protection but is more expensive. |
| Norfoil™ (Silver Shield®) | Excellent | Excellent[13] | Recommended Outer Glove. Excellent for a wide range of hazardous chemicals, but can be cumbersome. |
Operational Directive: For all direct handling, use an outer glove of Viton® or Norfoil™ over an inner nitrile glove. Always inspect gloves for tears or punctures before use.[14]
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. Standard safety glasses do not provide adequate protection from splashes.
-
Required for Splash Risks: When handling solutions, transferring quantities greater than a few grams, or performing any operation with a heightened splash risk, a full-face shield must be worn over chemical splash goggles .[15][16]
Body Protection
-
Lab Coat: A clean, flame-resistant lab coat with long sleeves and a snap or button front is required.
-
Chemical Apron: A chemical-resistant apron made of a material like PVC should be worn over the lab coat to provide an additional barrier against spills and splashes.
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory.
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for non-routine tasks and emergencies:
-
Spill Cleanup: For a significant spill outside of the fume hood.
-
Fume Hood Failure/Maintenance: If the primary engineering control is not functioning.
In these scenarios, an air-purifying respirator with organic vapor/acid gas cartridges is the minimum requirement. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[15][16]
Procedural Workflow: A Step-by-Step Safety Plan
A disciplined workflow is essential to ensure safety protocols are followed consistently.
Caption: Decision tree for proper chemical waste segregation.
Disposal Procedures:
-
Solid Waste: Contaminated gloves, weigh paper, bench paper, and any residual solid product must be placed in a clearly labeled, sealed container designated "Halogenated Organic Solid Waste". [8][17]* Liquid Waste: All solutions containing the compound must be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste". [7][17]* Labeling: All waste containers must be labeled with the full chemical names and approximate percentages of the contents. [18]Do not use abbreviations.
By adhering to this comprehensive guide, you establish a robust safety framework that protects you, your colleagues, and your research.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]
-
What are the Health and Safety Guidelines for Using Amines? . Bisley International. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Bisley International. [Link]
-
Organic Solvents . Princeton University Environment, Health and Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . International Enviroguard. [Link]
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Glove Compatibility . CP Lab Safety. [Link]
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WASTE MANAGEMENT . Bucknell University. [Link]
-
Glove Selection Guide . University of California, Berkeley, Office of Environment, Health & Safety. [Link]
-
Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania. [Link]
-
EN 374 chemical gloves, pick the right hand protection . ERIKS. [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . Process Safety Management. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads . Taylor & Francis Online. [Link]
- Halogenation of aromatic amine compounds.
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]
-
Aromatic Amine Cleaning Developing Solution - Safety Data Sheet . SKC Inc. [Link]
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- 1. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. gloves.com [gloves.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 14. international.skcinc.com [international.skcinc.com]
- 15. velsafe.com [velsafe.com]
- 16. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
